N-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide is a compound that belongs to the class of oxazolines Oxazolines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring This particular compound is characterized by the presence of a dihydrooxazole ring attached to a methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out in a flow reactor to improve safety and product purity .
Industrial Production Methods: Industrial production of oxazolines, including N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide, may utilize continuous flow processes. These processes involve the use of packed reactors containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Substitution: Reactions with aryl iodides or bromides in the presence of potassium carbonate in DMF, catalyzed by nickel(II) complexes.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution: Potassium carbonate, DMF, nickel(II) complexes.
Major Products:
Oxidation: Oxazoles.
Substitution: Coupled products with aryl groups.
Scientific Research Applications
N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide involves its role as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various chemical transformations. The dihydrooxazole ring provides a stable environment for metal coordination, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
- N-((S)-1-((S)-4-Benzyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide .
- N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide .
Comparison: N-(4,5-Dihydrooxazol-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and stability in catalytic applications .
Properties
CAS No. |
90918-95-9 |
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Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-8-2-4-9(5-3-8)16(13,14)12-10-11-6-7-15-10/h2-5H,6-7H2,1H3,(H,11,12) |
InChI Key |
NRMABATWRRFSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCCO2 |
Origin of Product |
United States |
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